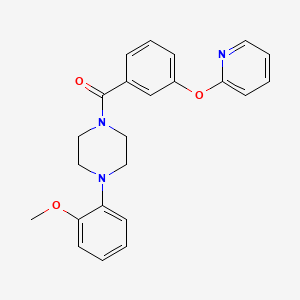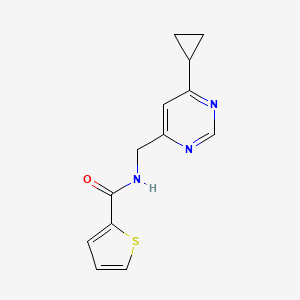![molecular formula C18H16N4O2 B3014697 5-(4-ethylphenyl)-1-phenyl-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione CAS No. 1172761-54-4](/img/structure/B3014697.png)
5-(4-ethylphenyl)-1-phenyl-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-(4-ethylphenyl)-1-phenyl-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione” is a complex organic molecule. It belongs to the class of triazoles, which are nitrogenous heterocyclic compounds . Triazoles are known for their versatile biological activities and are present as a central structural component in a number of drug classes .
Molecular Structure Analysis
Triazoles are five-membered heterocycles with three nitrogen atoms and two carbon atoms . They exist in two tautomeric forms, i.e., 1,2,3-triazole and 1,2,4-triazole, depending on the position of the nitrogen atoms in the rings . The specific molecular structure of the given compound could not be retrieved from the available resources.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For triazoles, these properties can vary widely depending on the substituents attached to the triazole ring . The specific physical and chemical properties of the given compound could not be retrieved from the available resources.Wissenschaftliche Forschungsanwendungen
Polymer Chemistry : A study by Mallakpour and Butler (1985) discusses the reactivity of 4-phenyl-l,2,4-triazoline-3,5-dione in the Diels-Alder reaction, highlighting its potential application in polymer chemistry due to its high reactivity as a dienophile and enophile Mallakpour & Butler, 1985.
Oxidizing Agent : Zolfigol et al. (2006) utilized 4-(p-Chloro)phenyl-1,3,4-triazole-3,5-dione as an effective oxidizing agent for the conversion of pyrazolines to pyrazoles, demonstrating its use in organic synthesis Zolfigol et al., 2006.
Polymer Solar Cells : Hu et al. (2015) synthesized a novel alcohol-soluble n-type conjugated polyelectrolyte for application as an electron transport layer in inverted polymer solar cells, emphasizing the utility of this class of compounds in solar cell technology Hu et al., 2015.
Antiprotozoal Activity : Dürüst et al. (2012) investigated the antiprotozoal and cytotoxic activities of novel dihydropyrrolo[3,4-d][1,2,3]triazoles, contributing to the research in potential therapeutic agents Dürüst et al., 2012.
Step-Growth Polymerization : Mallakpour and colleagues (1996) explored the step-growth polymerization of bistriazolinediones, demonstrating the compound's role in creating novel copolymers Mallakpour et al., 1996.
Antimicrobial Activities : Bektaş et al. (2010) synthesized and evaluated the antimicrobial activities of new 1,2,4-triazole derivatives, showing the compound's relevance in developing antimicrobial agents Bektaş et al., 2010.
Wirkmechanismus
Target of Action
Triazole compounds, such as the one , are known to bind readily in the biological system with a variety of enzymes and receptors . They show versatile biological activities and are present as a central structural component in a number of drug classes . .
Mode of Action
Triazole compounds interact with their targets, leading to various changes. For instance, some triazole derivatives have been found to inhibit HDAC2, a histone deacetylase, showing promising anticancer activities
Biochemical Pathways
Triazole compounds can affect various biochemical pathways due to their ability to bind with different enzymes and receptors
Result of Action
The molecular and cellular effects of a compound’s action depend on its interaction with its targets and the biochemical pathways it affects. Some triazole compounds have shown antimicrobial, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities
Eigenschaften
IUPAC Name |
5-(4-ethylphenyl)-3-phenyl-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2/c1-2-12-8-10-13(11-9-12)21-17(23)15-16(18(21)24)22(20-19-15)14-6-4-3-5-7-14/h3-11,15-16H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYSYCUKZVAXRIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((2-(4-chlorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B3014615.png)
![3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-N-(4-ethoxyphenyl)azetidine-1-carboxamide](/img/structure/B3014616.png)
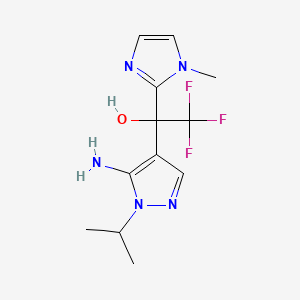
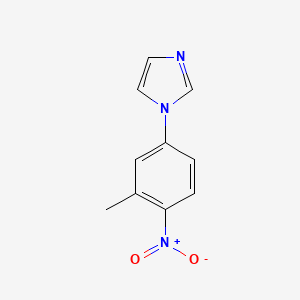


![N-[3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-2-yl]-2-(morpholin-4-yl)acetamide](/img/structure/B3014622.png)
![benzyl N-[4-(1,1-dioxothiazinan-2-yl)phenyl]carbamate](/img/structure/B3014623.png)
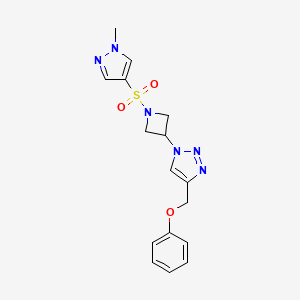
![2-((6-(3-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-morpholinoethanone](/img/structure/B3014629.png)

![(1-((1H-benzo[d]imidazol-2-yl)methyl)piperidin-4-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone oxalate](/img/structure/B3014634.png)
